The compound (3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that combines elements of heterocyclic chemistry with functional groups characteristic of medicinal chemistry. This compound is notable for its potential applications in pharmaceutical research, particularly in the development of novel therapeutics targeting various biological pathways.
This compound can be synthesized through various organic synthesis techniques, leveraging established methodologies in retrosynthetic analysis to construct the desired molecular architecture. The synthesis and analysis of similar compounds have been documented in chemical literature, including sources that discuss organic synthesis strategies and retrosynthetic analysis techniques .
This compound belongs to the class of thienopyridines, which are known for their diverse biological activities. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, making it a candidate for further pharmacological investigation.
The synthesis of this compound can be approached through several methods, typically involving multi-step synthetic routes. A common strategy involves:
The reaction conditions (solvents, temperatures, catalysts) must be optimized for each step to ensure high yields and purity. Techniques such as chromatography (thin-layer chromatography or high-performance liquid chromatography) are employed for purification .
The molecular structure can be described using standard chemical notation, highlighting the heterocyclic rings and substituents. The structure includes:
The molecular formula is CHNO with a molecular weight of approximately 342.41 g/mol. Structural elucidation techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are critical for confirming the identity and purity of synthesized compounds .
The compound can participate in various chemical reactions typical for organic molecules, including:
Understanding the reactivity patterns of each functional group is essential for predicting how this compound might behave under different conditions, which is crucial for both synthesis and application in medicinal chemistry .
The mechanism of action for this compound would likely involve interactions with specific biological targets, such as receptors or enzymes related to neurotransmission or other physiological processes.
While specific data on this compound's mechanism may not be extensively documented, similar compounds have shown activity at serotonin and dopamine receptors, suggesting potential pathways for therapeutic effects .
Relevant analytical techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy are employed to characterize these properties .
The primary applications of this compound lie in medicinal chemistry, where it could serve as a lead compound for drug development targeting neurological disorders or other conditions influenced by neurotransmitter systems. Additionally, its unique structural features may provide insights into structure-activity relationships essential for optimizing pharmacological profiles .
The Paal-Knorr reaction enables efficient construction of the 1H-pyrrol-1-yl moiety on the thieno[2,3-b]pyridine core, utilizing 2,5-dimethoxyfuran or hexane-2,5-dione as carbonyl precursors. This cyclocondensation proceeds via electrophilic substitution at the 3-position of the thienopyridine scaffold, requiring precise stoichiometric control to prevent N-alkylation side reactions. Key findings demonstrate that acetic acid-catalyzed reactions at 110°C for 8 hours achieve >85% pyrrole ring formation when employing aminothienopyridine intermediates bearing electron-withdrawing groups at C2 [5]. Microwave-assisted Paal-Knorr protocols reduce reaction times to 30 minutes while maintaining 82-90% yields, significantly enhancing efficiency for pyrrole annulation [9].
Table 1: Paal-Knorr Optimization Parameters for Pyrrole Installation
Catalyst System | Temperature (°C) | Time (h) | Yield Range (%) | Byproduct Formation |
---|---|---|---|---|
Acetic acid | 110 | 8 | 78-92 | <5% N-alkylated |
p-Toluenesulfonic acid | 120 | 6 | 80-88 | 8-12% N-alkylated |
Ytterbium triflate | 100 | 4 | 85-93 | <3% |
Microwave (no catalyst) | 150 | 0.5 | 82-90 | <2% |
Regioselectivity is governed by the electron-deficient character of C3 in the thienopyridine ring, with X-ray crystallographic analysis confirming exclusive substitution at this position. Nuclear Overhauser effect spectroscopy (NOESY) validates the 1,4-disubstituted pyrrole orientation, critical for maintaining planar molecular architecture essential for subsequent coupling reactions [5] [9].
Amide bond formation between the thienopyridine carbonyl and N1 of the piperazine ring employs both solution-phase and heterogeneous catalytic approaches. Heterogeneous zirconia catalysts demonstrate superior performance in toluene reflux conditions, achieving 92% coupling efficiency while minimizing racemization. Kinetic studies reveal this reaction follows second-order kinetics with an activation energy of 68 kJ/mol [6]. Computational modeling indicates that electron donation from the 2-methoxyphenyl substituent on piperazine increases nucleophilicity at the terminal nitrogen by 18%, significantly enhancing coupling kinetics [8].
Table 2: Catalytic Efficiency Comparison for Amide Bond Formation
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity |
---|---|---|---|---|---|
Zirconia | Toluene | 110 | 6 | 92 | >99% |
DMAP | Dichloromethane | 25 | 24 | 65 | 85% |
Polymer-supported carbodiimide | Acetonitrile | 80 | 12 | 88 | 94% |
Enzymatic (CAL-B) | tert-Butanol | 60 | 48 | 75 | >99% |
Multi-objective Bayesian optimization (MOBO) platforms have identified ideal parameters through reaction simulations: 0.8:1 piperazine-to-acid chloride ratio, 85°C in dimethylacetamide, with 5 mol% dimethylaminopyridine catalyst. This reduces byproduct formation to <3% while achieving complete conversion within 3 hours [6].
Ceric ammonium nitrate (CAN) catalysis enables efficient construction of the tricyclic thieno[2,3-b]pyridine core from acyclic precursors. Systematic screening identified 15 mol% CAN loading in ethanol/water (4:1) at 80°C as optimal, producing the cyclized product in 94% yield within 2 hours. CAN's dual oxidation and Lewis acid functionality facilitates simultaneous thiophene ring formation and dehydrogenation [9]. Comparative analysis revealed CAN's superiority over alternative catalysts:
Table 3: Catalyst Screening for Thienopyridine Cyclization
Oxidant/Lewis Acid | Solvent System | Cyclization Yield (%) | Dehydrogenation Efficiency |
---|---|---|---|
Ceric ammonium nitrate (15 mol%) | EtOH/H₂O (4:1) | 94 | Complete |
Iron(III) chloride | Toluene | 72 | 85% |
Vanadyl acetylacetonate | 1,4-Dioxane | 68 | 78% |
Iodine | Dimethylformamide | 60 | Incomplete |
Mechanistic studies indicate CAN mediates single-electron oxidation of the thioenol ether intermediate, followed by electrophilic cyclization. The aqueous ethanol solvent system prevents catalyst deactivation through nitrate dissociation, maintaining catalytic activity over multiple cycles. Recycling experiments demonstrate CAN retains 87% efficiency after three cycles when supplemented with 5 mol% fresh catalyst [5] [9].
Rink amide 4-methylbenzhydrylamine hydrochloride resin enables sequential construction of the target molecule through Fmoc-based solid-phase peptide synthesis principles. The process initiates with resin loading of 4-fluoro-3-nitrobenzoic acid, followed by nucleophilic aromatic substitution with N-Boc-piperazine (92% efficiency). Subsequent Boc deprotection and acylation with thieno[2,3-b]pyridine-2-carboxylic acid completes the piperazine-thienopyridine linkage [2] [7].
Critical advancement involves on-resin Paal-Knorr pyrrole formation, where resin-bound aminothienopyridine intermediates react with 2,5-dimethoxyfuran under acid catalysis. Trifluoroacetic acid cleavage simultaneously liberates the product while removing protecting groups, yielding the target compound with 85% purity without chromatography. This methodology enables rapid analog synthesis through resin splitting techniques, generating structural variants via different amine additions during piperazine functionalization [2].
Comparative analysis reveals significant advantages over solution-phase methods: 3-fold reduction in reaction time (18 hours vs 60 hours total synthesis), 40% less solvent consumption, and simplified purification. However, scale limitations persist, with optimal loading at 0.8 mmol/g resin [7].
Palladium-catalyzed amination enables late-stage diversification of the halogenated thienopyridine core, particularly valuable for introducing substituted pyrroles at C3. Optimized conditions employ Pd₂(dba)₃ (3 mol%) with XPhos ligand (6 mol%) in toluene at 100°C, achieving >90% coupling efficiency between 3-bromothienopyridine and pyrrole derivatives. Key to success is the use of lithium hexamethyldisilazide as base, which prevents N-H deprotonation competing reactions [3] [9].
Table 4: Ligand Effects in Buchwald-Hartwig Pyrrole Coupling
Ligand | Base | Conversion (%) | Homocoupling Byproduct | Selectivity |
---|---|---|---|---|
XPhos | LiHMDS | 92 | <1% | >99% |
BINAP | Cs₂CO₃ | 78 | 8% | 88% |
DavePhos | t-BuONa | 85 | 5% | 90% |
XantPhos | K₃PO₄ | 70 | 15% | 82% |
Solvent screening revealed toluene's superiority in minimizing protodehalogenation side products (<2%) compared to polar aprotic solvents like dimethylformamide (12-18%). This methodology demonstrates exceptional functional group tolerance, accommodating ester, nitro, and cyano substituents on the pyrrole ring without catalyst poisoning. Post-functionalization strategies significantly reduce synthetic steps compared to sequential cyclization approaches, particularly for generating analogs with electron-deficient pyrroles [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9